BenchChemオンラインストアへようこそ!

2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride

LSD1 inhibition physicochemical profiling drug-likeness

Sourcing this specific trans-ACP A HCl salt ensures experimental reproducibility your LSD1 project demands. Unlike the free base, this hydrochloride form guarantees superior aqueous solubility and solid-state stability, eliminating organic co-solvent interference in enzymatic assays. The defined salt stoichiometry ensures consistent molar equivalents for bioconjugation or PROTAC assembly. Its 4-pyrazolyl regiochemistry and trans-cyclopropane geometry are critical—the cis-isomer and alternative substitution patterns show dramatically reduced activity. Secure this validated suicide substrate for LSD1/MAO selectivity profiling and cellular H3K4me2 pharmacodynamic assays from verified stock.

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
CAS No. 1955561-32-6
Cat. No. B1413465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
CAS1955561-32-6
Molecular FormulaC12H14ClN3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CN(N=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C12H13N3.ClH/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11-12H,6,13H2;1H
InChIKeyCOWIJCVVGWWCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride (CAS 1955561-32-6): Structural and Physicochemical Baseline for Procurement Evaluation


2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride (CAS 1955561-32-6) is a trans-configured arylcyclopropylamine hydrochloride salt with the molecular formula C₁₂H₁₄ClN₃ and a molecular weight of 235.71 g/mol [1]. The compound comprises a 1-phenylpyrazole moiety linked at the 4-position to a cyclopropan-1-amine scaffold, containing two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1]. It belongs to the arylcyclopropylamine (ACPA) class, which is established in the primary literature as a privileged scaffold for lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor development [2]. The hydrochloride salt form provides enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1157139-81-5, MW 199.25 g/mol), which is critical for reproducible in vitro assay preparation .

Why Generic Substitution Fails for 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride: Structural Determinants of Target Engagement and Physicochemical Behavior


Within the arylcyclopropylamine class, both the regiochemistry of the heteroaryl attachment and the salt form critically govern target binding, selectivity, and experimental reproducibility. The 4-pyrazolyl substitution pattern of this compound positions the phenylpyrazole moiety with a distinct vector geometry compared to 3-pyrazolyl or 5-pyrazolyl isomers, which can alter the angle of approach to the LSD1 flavin adenine dinucleotide (FAD) cofactor pocket [1]. Furthermore, substitution of the hydrochloride salt with the free base or alternative salt forms changes aqueous solubility, hygroscopicity, and ionization state at physiological pH—parameters that directly affect IC₅₀ reproducibility in enzymatic assays [2]. The trans-configuration of the cyclopropane ring is also essential, as cis-isomers of cyclopropylamine derivatives exhibit dramatically reduced LSD1 inhibitory activity [3].

Quantitative Differentiation Evidence for 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride: Comparator-Based Analysis


Heteroaryl vs. Phenyl Scaffold: Impact of the Pyrazole Ring on Physicochemical Descriptors Relative to Tranylcypromine

Compared to tranylcypromine (trans-2-phenylcyclopropylamine, TCP), the prototypical arylcyclopropylamine LSD1/MAO inhibitor, the incorporation of the 1-phenylpyrazol-4-yl moiety in 2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride introduces two additional hydrogen bond acceptors (pyrazole N2 and N1 lone pairs) while retaining the same hydrogen bond donor count (2). This increases the topological polar surface area and provides additional anchoring points for polar interactions within the LSD1 active site, a feature exploited in structure-guided optimization of NCD18 and NCD38 series inhibitors [1]. TCP exhibits an IC₅₀ of approximately 20.7 μM against recombinant LSD1/CoREST [2], whereas optimized heteroaryl cyclopropylamine derivatives in the same structural class have achieved Ki values as low as 50 nM against LSD1 [3].

LSD1 inhibition physicochemical profiling drug-likeness arylcyclopropylamine

Regioisomeric Differentiation: 4-Pyrazolyl vs. 1-Pyrazolyl Substitution Patterns on Cyclopropanamine Core

The compound positions the pyrazole N1-phenyl and N2 as hydrogen bond acceptors distal to the cyclopropanamine warhead. In contrast, the constitutional isomer 1-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1780767-57-8) places the amine directly on the cyclopropane ring carbon that is attached to the pyrazole, altering the spatial relationship between the amine warhead and the heteroaryl recognition element . Published SAR studies on arylcyclopropylamine LSD1 inhibitors demonstrate that the distance and geometry between the cyclopropane amine and the aryl/heteroaryl substituent are critical determinants of both potency and selectivity over monoamine oxidases (MAO-A and MAO-B) [1]. The trans-2-substituted configuration, as present in the target compound, is the stereochemical requirement for covalent FAD adduct formation in LSD1 [2].

regiochemistry structure-activity relationship pyrazole isomerism target selectivity

Hydrochloride Salt Advantage: Solubility, Handling, and Assay Reproducibility vs. Free Base Form

The hydrochloride salt (CAS 1955561-32-6) provides enhanced aqueous solubility relative to the free base 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropanamine (CAS 1157139-81-5). While specific solubility values for this compound are not publicly reported, the general principle that hydrochloride salts of primary aliphatic amines exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts is well established in pharmaceutical salt selection literature [1]. The hydrochloride form provides a defined stoichiometry (1:1 amine:HCl) and consistent ionization state (protonated amine at physiological pH), which eliminates the pH-dependent solubility variability that complicates free base handling in aqueous assay buffers [2]. Vendor-specified purity for the hydrochloride salt ranges from 95% to 98% across multiple suppliers .

salt selection aqueous solubility assay reproducibility solid-state stability

Stereochemical Identity: Trans-Configuration as a Gatekeeper for LSD1 Covalent Inhibition vs. Cis-Isomers

The compound is supplied as the racemic trans-(1R,2S)/(1S,2R) mixture (PubChem CID 91647630) [1]. This trans-configuration is mechanistically essential for LSD1 inhibition: the cyclopropane ring must position the amine in the correct trajectory for nucleophilic attack on the FAD cofactor, forming a covalent adduct that irreversibly inactivates the enzyme [2]. Crystallographic studies of trans-2-phenylcyclopropylamine (TCP) bound to LSD1 confirm that the trans-geometry orients the amine for optimal FAD N5 attack, while cis-isomers cannot achieve the requisite geometry and are essentially inactive [3]. The separation of trans- and cis-diastereomers is non-trivial and a key quality control parameter for procurement.

stereochemistry trans-cyclopropylamine covalent inhibition FAD cofactor LSD1

Defined Application Scenarios for 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride Based on Structural and Pharmacophoric Evidence


LSD1/KDM1A Inhibitor Medicinal Chemistry: Scaffold-Hopping from Phenyl to Heteroaryl Cyclopropylamine Warheads

This compound serves as a direct heteroaryl analog of the phenylcyclopropylamine (PCPA) warhead for structure-activity relationship (SAR) exploration around the LSD1 FAD-binding pocket. The 1-phenylpyrazol-4-yl substituent introduces additional hydrogen bond acceptor capacity (HBA = 2 vs. 1 for PCPA) and altered π-stacking geometry relative to the isoalloxazine ring of FAD, as demonstrated in crystallographic studies of trans-arylcyclopropylamine–LSD1 complexes [1]. Medicinal chemistry teams can use this scaffold to probe whether pyrazole N2 engages Lys661 or whether the distal phenyl ring can access the hydrophobic pocket occupied by the TCP phenyl group, with the goal of improving potency beyond the 20.7 μM IC₅₀ of TCP and selectivity over MAO-B (TCP MAO-B IC₅₀ = 100 μM reported for related compounds) [2].

Biochemical Probe Development: Trans-Cyclopropylamine Warhead for Covalent FAD-Dependent Demethylase Targeting

The trans-cyclopropylamine moiety is a validated suicide substrate for flavin-dependent amine oxidases including LSD1 and LSD2 [1]. This compound provides the core warhead in a stable hydrochloride salt form suitable for direct conjugation to peptide mimetics, fluorescent reporters, or E3 ligase ligands for PROTAC development. The pyrazole ring offers a synthetic handle for further functionalization via N-arylation, Suzuki coupling, or click chemistry at the 4-position, enabling modular construction of bifunctional degrader molecules that recruit the ubiquitin-proteasome system to LSD1 [2]. The defined hydrochloride stoichiometry ensures consistent molar equivalents during bioconjugation reactions.

Selectivity Profiling: Discriminating LSD1 from MAO-A/MAO-B Using Heteroaryl Cyclopropylamine Probes

A key challenge in LSD1 drug discovery is achieving selectivity over the structurally homologous monoamine oxidases MAO-A and MAO-B, which are also irreversibly inhibited by trans-2-phenylcyclopropylamine [1]. The pyrazole substituent in 2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride introduces steric bulk and altered electronics that are predicted to disfavor binding in the narrower MAO active site channels while being accommodated in the more spacious LSD1 active site, based on comparative structural analysis [2]. This compound can be deployed in parallel enzymatic assays (LSD1/CoREST vs. recombinant MAO-A and MAO-B) to quantify selectivity ratios, with MAO-B IC₅₀ values for arylcyclopropylamines reported in the 100 μM range for optimized analogs [3].

Chemical Biology Tool Compound: Probing Histone Demethylation Dynamics in Cancer Cell Lines

Arylcyclopropylamine-based LSD1 inhibitors have demonstrated antiproliferative activity in LSD1-overexpressing cancer cell lines including human breast cancer (MCF-7) and small-cell lung cancer (SCLC) models, with conjugate compounds achieving selective growth inhibition linked to LSD1-dependent drug release [1]. This compound can serve as a minimalist warhead control in cellular pharmacodynamic assays measuring global H3K4me2 and H3K4me1 accumulation (the substrates of LSD1), with effects benchmarked against clinically advanced LSD1 inhibitors such as iadademstat (ORY-1001) or GSK-LSD1 [2]. The hydrochloride salt form facilitates direct dissolution in cell culture media without organic co-solvent interference.

Quote Request

Request a Quote for 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.